N,3-bis(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N,3-BIS(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-BIS(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-component reactions. One common method is a one-pot, three-component reaction involving aryl glyoxal, aryl amine, and 2-aminobenzothiazole under catalyst-free conditions . This method is advantageous due to its high yield, operational simplicity, and cleaner reaction profile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,3-BIS(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N,3-BIS(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,3-BIS(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N’-Bis(2-benzoyl-4-chlorophenyl)isophthalamide
- N,N’-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamides
- N1,N3-bis(5-methylisoxazol-3-yl)malonamide
Uniqueness
N,3-BIS(4-CHLOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15Cl2NO3 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N,3-bis(4-chlorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H15Cl2NO3/c23-16-4-1-13(2-5-16)20-12-15-11-14(3-10-19(15)22(27)28-20)21(26)25-18-8-6-17(24)7-9-18/h1-11,20H,12H2,(H,25,26) |
InChI Key |
VDXXHJRKIIYIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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